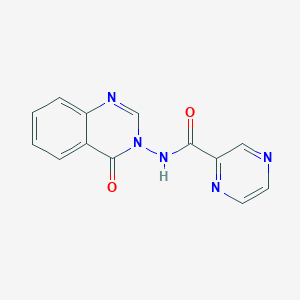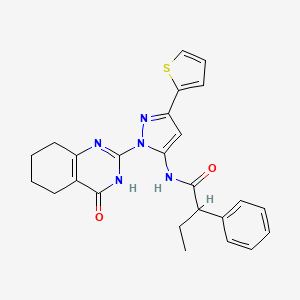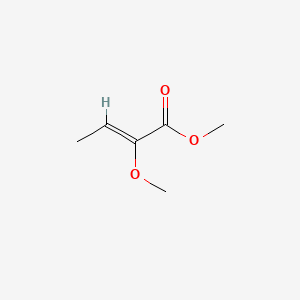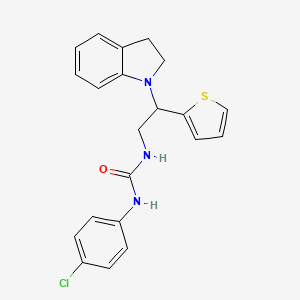![molecular formula C17H16FN3S B2530029 3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole CAS No. 778589-12-1](/img/structure/B2530029.png)
3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a ring with two carbon atoms and three nitrogen atoms. The presence of fluorophenyl and methylphenyl groups suggests potential for interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives has been explored in various studies. For instance, a regioselective metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride has been described, which could potentially be adapted for the synthesis of the compound . Additionally, a catalyst- and solvent-free synthesis of a related 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement has been reported, indicating the possibility of efficient synthetic routes for such compounds .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be quite complex, with the potential for various intermolecular interactions. For example, a study on a similar compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, revealed significant dihedral angles between the triazole ring and the benzene rings, which could influence the properties of the compound . Long-range fluorine-proton coupling has also been observed in 1,2,4-triazole derivatives, which could be relevant for the compound .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives can involve various transformations. Tautomerism is a common phenomenon in such compounds, as seen in the synthesis and structure of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts . The presence of fluorine could also influence the reactivity, as fluorine atoms are known to be highly electronegative and can affect the electronic distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For instance, the introduction of a fluorophenyl group has been shown to lead to new properties, as demonstrated in the study of S-5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives . The optical properties of such compounds can also be significant, with some derivatives exhibiting fluorescence and the potential for use as fluorescent probes . Moreover, the dispersion of linear and nonlinear optical susceptibilities and hyperpolarizability of related compounds has been investigated, which could be relevant for the optical and electronic applications of the compound .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Microwave-Assisted Synthesis : A novel approach involves the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement. This catalyst- and solvent-free method provides an efficient pathway for preparing structurally related compounds, highlighting the versatility of 1,2,4-triazoles in organic synthesis (Moreno-Fuquen et al., 2019).
Antimicrobial Studies : Derivatives of 1,2,4-triazole, such as those incorporating fluorophenyl groups, have been synthesized and evaluated for their antimicrobial properties. These studies suggest that halogen substitutions, including fluorophenyl, enhance the antimicrobial efficacy of the compounds (Desabattina et al., 2014).
Chemical Properties and Applications
Physical-Chemical Properties : Investigations into the physical-chemical properties of 1,2,4-triazole derivatives emphasize the importance of specific substitutions, such as fluorophenyl, in determining the solubility, melting points, and structural integrity of these compounds, which are crucial for their potential applications in medicinal chemistry and materials science (Bihdan & Parchenko, 2018).
Antioxidative Activity : The S-substituted derivatives of 1,2,4-triazoles have been evaluated for their antioxidative activities, demonstrating the potential of these compounds in combating oxidative stress, which is a key factor in various diseases and aging processes (Tumosienė et al., 2014).
Biological Activities
Anticancer and Antimicrobial Screening : Halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines have been synthesized and screened for their antibacterial and anticancer activities, indicating the significant potential of these compounds in developing new therapeutic agents (Holla et al., 2001).
Antifungal Activity : Novel fluorophenyl-containing 1,2,4-triazoles have been shown to possess antifungal activity, underscoring their relevance in addressing fungal infections and diseases. These studies highlight the importance of structural modifications in enhancing biological activities (Бігдан, 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3S/c1-12-7-9-13(10-8-12)11-22-17-20-19-16(21(17)2)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDYZQDJTCZHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)


![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)
![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)


![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)
